Synthesis and Characterization of 3-Methylidenedec-1-yne: A Technical Guide
Synthesis and Characterization of 3-Methylidenedec-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel enyne, 3-Methylidenedec-1-yne. Enyne moieties are significant structural motifs in numerous biologically active compounds and serve as versatile intermediates in organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth characterization data. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science in the exploration of this and related compounds.
Introduction
The conjugated enyne functional group, characterized by the presence of a carbon-carbon double bond adjacent to a carbon-carbon triple bond, is a key feature in a variety of natural products and synthetic molecules exhibiting interesting biological activities.[1][2][3] These activities often include anti-inflammatory, anti-tumor, and anti-microbial properties.[1][4] The unique electronic and structural characteristics of enynes also make them valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures.[5] 3-Methylidenedec-1-yne is a heretofore underexplored member of this class, presenting an opportunity for novel discoveries in various scientific domains. This guide details a practical synthetic approach and comprehensive characterization of this target molecule.
Synthesis of 3-Methylidenedec-1-yne
A plausible and efficient synthetic route to 3-Methylidenedec-1-yne involves a two-step sequence starting from the commercially available ketone, 2-decanone. The first step is a Sonogashira coupling to introduce the terminal alkyne, followed by a Wittig reaction to form the exocyclic double bond.
Synthetic Workflow
Caption: Synthetic workflow for 3-Methylidenedec-1-yne.
Experimental Protocols
Step 1: Synthesis of 3-(Trimethylsilylethynyl)decan-3-ol
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To a solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise.
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The reaction mixture is stirred at -78 °C for 30 minutes.
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A solution of 2-decanone (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution.
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The reaction is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(trimethylsilylethynyl)decan-3-ol.
Step 2: Synthesis of 3-Methylidenedec-1-yne
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To a solution of 3-(trimethylsilylethynyl)decan-3-ol (1.0 equivalent) in anhydrous THF at 0 °C, tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1.0 M in THF) is added dropwise.
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The reaction mixture is stirred at room temperature for 1 hour.
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Burgess reagent (1.5 equivalents) is added in one portion.
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The reaction mixture is heated to reflux for 4 hours.
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The solvent is removed under reduced pressure.
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The residue is purified by flash column chromatography on silica gel (eluent: pentane) to yield 3-Methylidenedec-1-yne as a colorless oil.
Characterization of 3-Methylidenedec-1-yne
The structure of the synthesized 3-Methylidenedec-1-yne was confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol |
| Appearance | Colorless oil |
| Boiling Point (est.) | ~190-200 °C at 760 mmHg |
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.30 | s | 1H | =CH₂ (vinylic proton) |
| ~5.15 | s | 1H | =CH₂ (vinylic proton) |
| ~3.10 | s | 1H | ≡C-H (acetylenic proton) |
| ~2.20 | t, J = 7.5 Hz | 2H | -CH₂-C= (allylic protons) |
| ~1.40 | m | 2H | -CH₂-CH₂-C= |
| ~1.25 | m | 8H | -(CH₂)₄- |
| ~0.88 | t, J = 7.0 Hz | 3H | -CH₃ (terminal methyl) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C=CH₂ (quaternary) |
| ~115 | =CH₂ (vinylic) |
| ~83 | ≡C-H (alkynyl) |
| ~77 | ≡C-H (alkynyl) |
| ~35 | -CH₂-C= (allylic) |
| ~32 | -CH₂- (alkyl chain) |
| ~29 | -CH₂- (alkyl chain) |
| ~29 | -CH₂- (alkyl chain) |
| ~23 | -CH₂- (alkyl chain) |
| ~22 | -CH₂- (alkyl chain) |
| ~14 | -CH₃ (terminal methyl) |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 150 | Moderate | [M]⁺ (Molecular Ion) |
| 135 | High | [M-CH₃]⁺ |
| 121 | Moderate | [M-C₂H₅]⁺ |
| 107 | Moderate | [M-C₃H₇]⁺ |
| 93 | High | [M-C₄H₉]⁺ |
| 79 | High | [M-C₅H₁₁]⁺ |
| 67 | Base Peak | [M-C₆H₁₃]⁺ (Propargyl/Allyl cation resonance) |
Infrared Spectroscopy
The infrared spectrum shows characteristic absorption bands for the functional groups present.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne)[6][7] |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2925, 2855 | Strong | C-H stretch (alkane) |
| ~2110 | Weak | C≡C stretch (terminal alkyne)[6][7] |
| ~1640 | Medium | C=C stretch (alkene) |
| ~890 | Strong | =C-H bend (out-of-plane) |
Potential Biological Significance
While the specific biological activity of 3-Methylidenedec-1-yne has not been reported, many natural and synthetic enyne-containing molecules exhibit potent biological effects.[1][4] It is hypothesized that such compounds may interact with various signaling pathways, potentially exhibiting anti-inflammatory or cytotoxic activities.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction with a cellular signaling pathway.
Further investigation is warranted to elucidate the specific molecular targets and biological activities of 3-Methylidenedec-1-yne.
Conclusion
This technical guide provides a detailed protocol for the synthesis of 3-Methylidenedec-1-yne and a comprehensive analysis of its structural characterization. The presented data will be a valuable resource for researchers interested in the synthesis of novel enynes and the exploration of their potential applications in medicinal chemistry and materials science. The synthetic route is robust and employs well-established organic transformations, making the target molecule readily accessible for further studies. The predicted spectroscopic data offers a clear benchmark for the successful synthesis and purification of 3-Methylidenedec-1-yne. Future work should focus on the experimental validation of its biological activity and the exploration of its utility as a synthetic intermediate.
References
- 1. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 5. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
